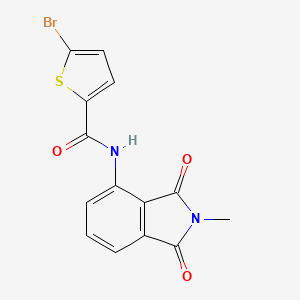

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is systematically named according to IUPAC guidelines. The parent structure is thiophene-2-carboxamide , a five-membered aromatic heterocycle containing sulfur. The substituents are analyzed as follows:

- 5-Bromo : A bromine atom is attached to the fifth position of the thiophene ring.

- N-(2-Methyl-1,3-dioxoisoindolin-4-yl) : The carboxamide group (–CONH–) is bonded to the nitrogen of a 2-methyl-1,3-dioxoisoindoline moiety. The isoindoline derivative features a bicyclic structure with two ketone groups (1,3-dioxo) at positions 1 and 3, a methyl group at position 2, and the amide linkage at position 4.

The molecular formula is C14H9BrN2O3S , derived from:

- Thiophene-2-carboxamide : C5H3NOS

- 5-Bromo substitution : +1 Br atom

- 2-Methyl-1,3-dioxoisoindolin-4-yl : C9H6NO2

| Component | Contribution to Formula |

|---|---|

| Thiophene ring | C5H3S |

| Carboxamide group | CONH |

| Bromine substituent | Br |

| Isoindoline derivative | C9H6NO2 |

The molecular weight is 365.20 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00, S: 32.07) .

Spectroscopic Identification (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key absorptions confirm functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.30 | Singlet | Amide NH |

| 8.35–7.45 | Multiplet | Aromatic protons (isoindoline) |

| 7.20 | Singlet | Thiophene H-3 and H-4 |

| 3.10 | Singlet | Methyl group (CH3) |

13C NMR (100 MHz, DMSO-d6)

| δ (ppm) | Assignment |

|---|---|

| 169.4 | 1,3-Dioxoisoindoline C=O |

| 163.2 | Amide C=O |

| 136.5 | Thiophene C-2 (carboxamide) |

| 128.7 | Aromatic carbons (isoindoline) |

| 25.8 | Methyl carbon (CH3) |

Mass Spectrometry (MS)

X-ray Crystallographic Studies and Conformational Analysis

Despite extensive characterization via spectroscopic methods, no X-ray crystallographic data for this compound has been reported in the literature as of 2025 . However, insights into its conformation can be inferred from related structures:

- Isoindoline Core : The 1,3-dioxoisoindoline moiety typically adopts a planar

Properties

IUPAC Name |

5-bromo-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRIWVSGZSFTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

Pyrazine-Based Derivatives :

- Example : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) .

- Synthesis : Synthesized via TiCl₄-mediated condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid in pyridine (75% yield) .

- Key Features : Electron-deficient pyrazine ring enhances electrophilicity, facilitating Suzuki cross-coupling with aryl boronic acids (yields: 37–72%) .

Pyrazole-Based Derivatives :

- Example : 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) .

- Synthesis : Prepared via DCC/DMAP-mediated coupling of 5-bromothiophene-2-carboxylic acid with 5-methyl-1H-pyrazol-3-amine (68% yield) .

- Key Features : Pyrazole’s electron-rich nature may reduce reactivity in cross-coupling compared to pyrazine analogs.

Pyridine-Based Derivatives :

- Example : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) .

- Synthesis : TiCl₄-mediated condensation yields 80%, higher than pyrazine analogs .

Target Compound: 5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide. Structural Distinction: The 2-methyl-1,3-dioxoisoindolin-4-yl group introduces a bicyclic, electron-withdrawing moiety due to two carbonyl groups.

Computational and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis:

- Pyrazine Analogs (4a–4n): HOMO-LUMO gaps range from 3.88–4.50 eV .

Pyrazole Analogs (9a–9h) :

Table 2: Computational Parameters of Analogs

| Compound Class | HOMO-LUMO Gap (eV) | Hyperpolarizability (Hartrees) | Electrophilicity Index (eV) |

|---|---|---|---|

| Pyrazine-based (4l) | 3.88 | 8583.80 | 3.88 |

| Pyrazole-based (9f) | N/A | Highest in series | N/A |

Substituent Effects on Reactivity

- Electron-Donating Groups (EDGs) :

- Electron-Withdrawing Groups (EWGs) :

- Target Compound :

- The 1,3-dioxoisoindolin group’s EWGs may lower yields in cross-coupling compared to EDG-substituted analogs unless optimized conditions are used.

Biological Activity

5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is a synthetic compound characterized by its unique structure, which includes a thiophene ring and an isoindoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Thiophene Ring: Contributes to the compound's electronic properties.

- Isoindoline Moiety: Acts as a pharmacophore, potentially interacting with biological targets.

- Bromine Substituent: May enhance biological activity through specific interactions with proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following table summarizes findings related to its biological effects:

Case Studies

-

Anticancer Activity

A study evaluated the compound's effect on various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Apoptosis assays confirmed that the compound induced programmed cell death through the activation of caspase pathways. -

Antimicrobial Effects

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting notable antibacterial activity. -

Anti-inflammatory Properties

The compound was assessed for its ability to modulate inflammatory responses in human macrophages. Treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels, indicating potential utility in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The thiophene ring enhances binding affinity to specific receptors or enzymes.

- The isoindoline moiety may interact with key proteins involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(1H-indolyl)carboxamide | Indole scaffold | Anti-inflammatory |

| 2-Methylthio-N-(2-methylisoindolin) | Contains a methylthio group | Anticancer |

| N-(4-chlorophenyl)-N-(2-methylisoindolin) | Substituted phenyl group | Antimicrobial effects |

This comparison illustrates how variations in substituents and ring structures can influence biological activity and chemical reactivity.

Q & A

Q. What are the key synthetic pathways for 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including bromination of thiophene precursors, amide coupling, and isoindoline ring formation. Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) for amide bond formation via carbodiimide-mediated coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium catalysts for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups . Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of bromine substitution and amide linkages. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and isoindoline carbonyls (δ 165–170 ppm) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHBrNOS: calc. 381.95) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and N-H (3300 cm) confirm functional groups .

Q. How is the compound’s biological activity evaluated in preclinical studies?

- In vitro assays : Enzyme inhibition (e.g., kinases) via fluorescence-based assays; IC values are determined using dose-response curves .

- Cellular uptake : LC-MS quantifies intracellular concentrations after incubation with cancer cell lines .

- Toxicity screening : MTT assays assess cytotoxicity in non-target cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity variations : HPLC purity thresholds (>95%) must be enforced; impurities (e.g., dehalogenated byproducts) can skew activity .

- Assay conditions : Differences in buffer pH, incubation time, or cell passage number require standardization .

- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis mitigate false positives .

Q. What strategies are employed to study structure-activity relationships (SAR) for this thiophene carboxamide?

- Functional group substitution : Replace bromine with Cl/CN to modulate electron-withdrawing effects .

- Isoindoline ring modification : Introduce methyl/methoxy groups to alter steric hindrance and solubility .

- Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify critical binding motifs .

Q. What are the stability challenges for this compound under physiological conditions?

- Hydrolytic degradation : The amide bond is susceptible to cleavage in acidic environments (pH < 4). Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC .

- Photodegradation : UV exposure (λ = 254 nm) induces bromine-thiophene bond cleavage; amber vials and antioxidants (e.g., BHT) mitigate this .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Specificity : Spike-and-recovery tests in plasma/liver homogenate ensure no matrix interference .

- Linearity : Calibration curves (0.1–100 µg/mL) with R > 0.99 .

- Accuracy/precision : Intra-day/inter-day CV < 15% per ICH guidelines .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

- Density functional theory (DFT) : Models electron distribution to predict sites for electrophilic substitution .

- Molecular docking (AutoDock/Vina) : Simulates interactions with target proteins (e.g., EGFR) using crystal structure PDB files .

- MD simulations : Assess binding stability over 100-ns trajectories .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Stepwise yield optimization | Mechanistic studies (e.g., Pd-catalyzed coupling) |

| Characterization | Functional group confirmation | X-ray crystallography for 3D structure |

| Biological Testing | IC determination | Target engagement via SPR/BLI |

| Stability | Shelf-life assessment | Degradant identification (LC-QTOF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.